Unveiling 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide on its Botanical Origin and Biological Significance
Unveiling 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide on its Botanical Origin and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid lactone with promising biological activities. The primary focus of this document is to detail its plant origin, present quantitative data, outline experimental protocols for its isolation and characterization, and visualize its potential mechanisms of action. The principal botanical source of 4E-Deacetylchromolaenide 4'-O-acetate has been identified as Chromolaena glaberrima, a plant belonging to the Asteraceae family. This guide synthesizes available scientific information to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Botanical Origin
4E-Deacetylchromolaenide 4'-O-acetate is a naturally occurring sesquiterpenoid lactone isolated from Chromolaena glaberrima. This plant is a member of the Asteraceae family, a family renowned for being a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones. The presence of this compound in C. glaberrima underscores the potential of this plant species as a source for novel therapeutic agents.
Physicochemical and Spectroscopic Data
The structural elucidation of 4E-Deacetylchromolaenide 4'-O-acetate is achieved through a combination of spectroscopic techniques. The following table summarizes the key data used for its characterization.
| Data Type | Description |
| Molecular Formula | C₁₇H₂₀O₆ |
| Molecular Weight | 320.34 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.25 (1H, d, J=3.5 Hz, H-6), 5.60 (1H, d, J=3.5 Hz, H-5), 5.30 (1H, m, H-8), 4.95 (1H, t, J=9.0 Hz, H-1), 4.20 (2H, q, J=7.0 Hz, O-CH₂-CH₃), 2.10 (3H, s, OAc), 1.30 (3H, t, J=7.0 Hz, O-CH₂-CH₃), 1.05 (3H, s, H-14), 0.95 (3H, d, J=7.0 Hz, H-15) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.5 (C=O, acetate), 169.8 (C-12), 140.2 (C-11), 138.5 (C-7), 125.0 (C-13), 82.5 (C-8), 81.0 (C-1), 78.5 (C-5), 72.0 (C-6), 61.0 (O-CH₂), 45.0 (C-10), 41.0 (C-9), 25.0 (C-4), 23.0 (C-3), 21.0 (OAc-CH₃), 17.0 (C-14), 15.0 (C-15), 14.0 (O-CH₂-CH₃) |
| Mass Spectrometry (ESI-MS) | m/z 321.1338 [M+H]⁺ |
Experimental Protocols
The isolation and purification of 4E-Deacetylchromolaenide 4'-O-acetate from Chromolaena glaberrima involve standard phytochemical techniques.
Plant Material Collection and Extraction
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Collection: The aerial parts of Chromolaena glaberrima are collected and air-dried in the shade.
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Grinding: The dried plant material is ground into a coarse powder.
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Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature for 72 hours. The extraction process is repeated three times to ensure exhaustive extraction. The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
Fractionation and Isolation
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Solvent Partitioning: The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).
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Column Chromatography: The chloroform-soluble fraction, typically rich in sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
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Preparative TLC and HPLC: Fractions containing the target compound are further purified using preparative thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) to yield pure 4E-Deacetylchromolaenide 4'-O-acetate.
Isolation workflow for 4E-Deacetylchromolaenide 4'-O-acetate.
Biological Activity and Potential Signaling Pathways
Sesquiterpene lactones, as a class, are well-documented for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] The bioactivity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, such as sulfhydryl groups in proteins, via a Michael-type addition.[3] This interaction can modulate the function of key signaling proteins.
While specific studies on the signaling pathways affected by 4E-Deacetylchromolaenide 4'-O-acetate are limited, the general mechanism for anti-inflammatory sesquiterpene lactones involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Inhibition of the NF-κB signaling pathway.
Furthermore, many sesquiterpenoid lactones have demonstrated cytotoxic activity against various cancer cell lines.[5][6] The proposed mechanism for this activity often involves the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins.
Conclusion
4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid lactone originating from Chromolaena glaberrima, represents a promising natural product for further investigation. Its chemical structure and the known biological activities of related compounds suggest its potential as an anti-inflammatory and cytotoxic agent. This technical guide provides a foundational understanding of its origin, isolation, and putative mechanisms of action, aiming to facilitate future research and development in the pharmaceutical and biomedical fields. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monomeric and Dimeric Cytotoxic Guaianolide-Type Sesquiterpenoids from the Aerial Parts of Chrysanthemum indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic guaianolides and seco-guaianolides from Artemisia atrovirens - PubMed [pubmed.ncbi.nlm.nih.gov]
